molecular formula C11H14ClNO2 B13980632 Tert-butyl 6-chloro-4-methylpicolinate

Tert-butyl 6-chloro-4-methylpicolinate

Cat. No.: B13980632
M. Wt: 227.69 g/mol
InChI Key: XWEXAYYYZUHORI-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-4-methylpicolinate is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 6-position is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-4-methylpicolinate typically involves the esterification of 6-chloro-4-methylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-4-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-chloro-4-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-4-methylpicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then exert its effects on molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-methylpicolinate: Lacks the chlorine atom at the 6-position.

    6-Chloro-4-methylpicolinic acid: The carboxyl group is not esterified.

    Tert-butyl 6-chloropicolinate: Lacks the methyl group at the 4-position.

Uniqueness

Tert-butyl 6-chloro-4-methylpicolinate is unique due to the presence of both the chlorine atom and the methyl group on the picolinic acid core, as well as the esterification with tert-butyl alcohol. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 6-chloro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-7-5-8(13-9(12)6-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

XWEXAYYYZUHORI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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